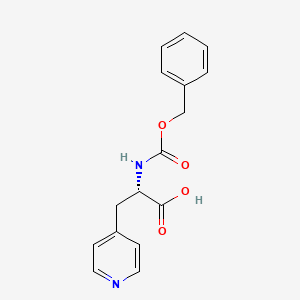
Cbz-4'-pyridyl-L-Ala
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-4’-pyridyl-L-Ala, also known as carboxybenzyl-4’-pyridyl-L-alanine, is a compound that features a carboxybenzyl (Cbz) protecting group attached to the amino acid L-alanine, with a pyridyl group at the 4’ position. This compound is commonly used in peptide synthesis and organic chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-4’-pyridyl-L-Ala typically involves the protection of the amino group of L-alanine using the carboxybenzyl (Cbz) group. This is achieved through a reaction with benzyl chloroformate in the presence of a base such as sodium hydroxide. The pyridyl group is then introduced via a coupling reaction with 4-pyridylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
In an industrial setting, the production of Cbz-4’-pyridyl-L-Ala can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated peptide synthesizers can also enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-4’-pyridyl-L-Ala undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxides.
Reduction: The Cbz protecting group can be removed via catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the removal of the Cbz group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridyl N-oxides.
Reduction: L-alanine with a free amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cbz-4’-pyridyl-L-Ala has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Cbz-4’-pyridyl-L-Ala involves its role as a protected amino acid derivative. The Cbz group protects the amino group during peptide synthesis, preventing unwanted side reactions. The pyridyl group can participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-4’-pyridyl-D-Ala: The D-isomer of Cbz-4’-pyridyl-L-Ala, used in similar applications but with different stereochemistry.
Cbz-4’-pyridyl-Gly: A glycine derivative with similar protecting and functional groups.
Cbz-4’-pyridyl-Val: A valine derivative with similar protecting and functional groups.
Uniqueness
Cbz-4’-pyridyl-L-Ala is unique due to its specific combination of the Cbz protecting group and the pyridyl functional group, which provides stability and reactivity in peptide synthesis. Its ability to form metal complexes also distinguishes it from other protected amino acids .
Eigenschaften
CAS-Nummer |
37535-53-8 |
|---|---|
Molekularformel |
C16H16N2O4 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)14(10-12-6-8-17-9-7-12)18-16(21)22-11-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChI-Schlüssel |
OZAKUELEMVNARK-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=NC=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


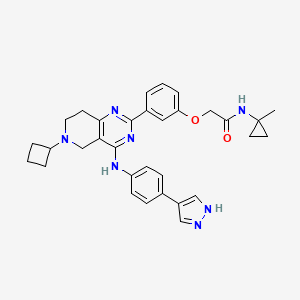
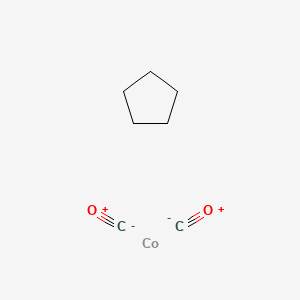
![2-hydroxy-3-methyl-N-[1-[(3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl)amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13395270.png)
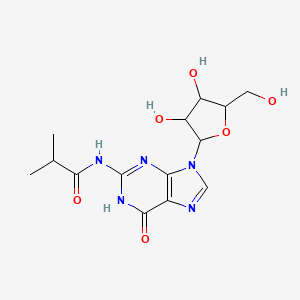
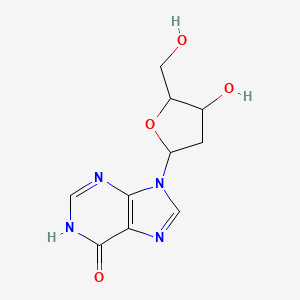
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B13395280.png)
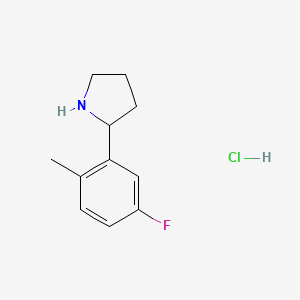
![benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate](/img/structure/B13395297.png)
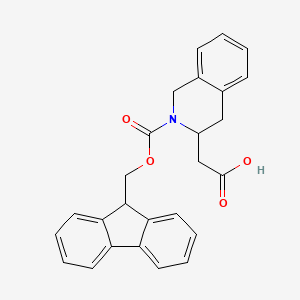
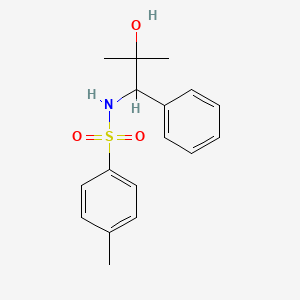
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B13395312.png)



